
4-bromo-3-(3-carboxypropanoylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-(3-carboxypropanoylamino)benzoic acid is an organic compound with the molecular formula C11H10BrNO5 and a molecular weight of 316.1 g/mol . This compound is characterized by the presence of a bromine atom, a carboxypropanoyl group, and an amino group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-bromo-3-(3-carboxypropanoylamino)benzoic acid typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pH, and the use of specific catalysts.
Analyse Chemischer Reaktionen
4-bromo-3-(3-carboxypropanoylamino)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxypropanoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Acylation and Amidation: The amino group can participate in acylation and amidation reactions to form amides and other derivatives.
Common reagents used in these reactions include bromine, acyl chlorides, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-(3-carboxypropanoylamino)benzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromo-3-(3-carboxypropanoylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxypropanoyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-bromo-3-(3-carboxypropanoylamino)benzoic acid include:
4-Amino-3-bromobenzoic acid: Differing by the presence of an amino group instead of the carboxypropanoyl group.
4-Bromo-3-thiophenecarboxylic acid: Contains a thiophene ring instead of the benzoic acid core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H10BrNO5 |
---|---|
Molekulargewicht |
316.1 g/mol |
IUPAC-Name |
4-bromo-3-(3-carboxypropanoylamino)benzoic acid |
InChI |
InChI=1S/C11H10BrNO5/c12-7-2-1-6(11(17)18)5-8(7)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)(H,17,18) |
InChI-Schlüssel |
KABCOAGIBQBWHY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)CCC(=O)O)Br |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)CCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.